molecular formula C14H21NO3S B12230265 2-methoxy-N-[2-methoxy-4-(methylsulfanyl)butyl]benzamide

2-methoxy-N-[2-methoxy-4-(methylsulfanyl)butyl]benzamide

Cat. No.: B12230265
M. Wt: 283.39 g/mol
InChI Key: YXLSKCMIZJQSPZ-UHFFFAOYSA-N
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Description

2-methoxy-N-[2-methoxy-4-(methylsulfanyl)butyl]benzamide is an organic compound with a complex structure that includes methoxy, methylsulfanyl, and benzamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[2-methoxy-4-(methylsulfanyl)butyl]benzamide can be achieved through several synthetic routes. One common method involves the alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions. This approach uses lithium diisopropylamide (LDA) as a base to promote the reaction .

Industrial Production Methods

the synthesis starting from readily available precursors such as 2-methyl-5-nitrophenol and 4-methyl-3-nitrobenzenesulfonic acid has been explored for related compounds .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[2-methoxy-4-(methylsulfanyl)butyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro groups in related compounds can be reduced to amines.

    Substitution: The methoxy and methylsulfanyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while reduction of nitro groups yields amines.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[2-methoxy-4-(methylsulfanyl)butyl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, such as enzyme inhibition and receptor binding. The exact molecular targets and pathways depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-N-[2-methoxy-4-(methylsulfanyl)butyl]benzamide is unique due to its specific combination of methoxy, methylsulfanyl, and benzamide groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C14H21NO3S

Molecular Weight

283.39 g/mol

IUPAC Name

2-methoxy-N-(2-methoxy-4-methylsulfanylbutyl)benzamide

InChI

InChI=1S/C14H21NO3S/c1-17-11(8-9-19-3)10-15-14(16)12-6-4-5-7-13(12)18-2/h4-7,11H,8-10H2,1-3H3,(H,15,16)

InChI Key

YXLSKCMIZJQSPZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC(CCSC)OC

Origin of Product

United States

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